molecular formula C13H12O3 B3389193 3-(1-Hydroxynaphthalen-2-yl)propanoic acid CAS No. 91903-12-7

3-(1-Hydroxynaphthalen-2-yl)propanoic acid

Cat. No.: B3389193
CAS No.: 91903-12-7
M. Wt: 216.23 g/mol
InChI Key: NPGXXEAJMZJFSK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Naphthalenepropanoic Acids

The journey of naphthalene-based compounds in science began in the early 19th century. Naphthalene (B1677914) was first discovered by Scottish scientist Alexander Garden in 1819, and its chemical formula, C10H8, was determined by Michael Faraday in 1826. ekb.eg Initially derived from coal tar, naphthalene's fused two-ring benzene (B151609) structure has since become a fundamental building block in organic and medicinal chemistry. ekb.eg

The broader family to which 3-(1-hydroxynaphthalen-2-yl)propanoic acid belongs, the arylpropionic acids, gained significant prominence in the 20th century as a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). humanjournals.comresearchgate.net Well-known members of this class, such as Ibuprofen (B1674241) and Naproxen (B1676952), have become staples in pain relief and inflammation treatment. humanjournals.com This success spurred extensive research into other arylpropionic acid derivatives to explore a wide range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.net The development of diverse synthesis techniques for naphthalene derivatives has further fueled interest within the pharmaceutical industry, seeking novel compounds with specific biological activities. ekb.eg

Chemical Significance and Research Relevance of the 1-Hydroxynaphthalene-2-yl Propanoic Acid Scaffold

The 1-hydroxynaphthalene-2-yl propanoic acid scaffold holds particular interest due to the combined chemical attributes of its constituent parts: the hydroxynaphthalene core and the propanoic acid side chain. This specific arrangement of functional groups creates a versatile chiral pharmacophore.

The aryl propanoic acid framework is a key intermediate in the synthesis of significant pharmaceutical compounds. google.comgoogle.com For instance, optically active 3-aryl-2-alkoxy propanoic acid derivatives are crucial for producing Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are beneficial in treating Type 2 diabetes. google.comgoogle.com The development of efficient, enantioselective synthetic routes to these chiral intermediates is an area of active research to ensure high purity and yield. google.com

Furthermore, the 1-hydroxynaphthalene moiety itself is a significant structural unit in medicinal chemistry. The related compound, 1-hydroxy-2-naphthoic acid, is recognized as a xenobiotic metabolite formed during the biodegradation of phenanthrene (B1679779) by microorganisms. nih.gov Derivatives based on the hydroxynaphthalene core have been investigated for a variety of therapeutic applications. For example, 1-hydroxynaphthalene-2-carboxanilides have been designed and synthesized as potential anticancer agents. nih.gov Similarly, N-substituted 3-hydroxynaphthalene-2-carboxamides, which are structural analogs, have demonstrated promising antibacterial and antimycobacterial activity, in some cases exceeding the potency of standard antibiotics like ampicillin (B1664943) against resistant strains. mdpi.com This body of research underscores the value of the hydroxynaphthalene scaffold as a leading structure in the pursuit of new therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-hydroxynaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13(10)16/h1-6,16H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGXXEAJMZJFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid and Its Precursors

Established Synthetic Routes and Strategies

Traditional synthetic methods offer robust and well-documented pathways to the target compound and its key intermediates. These strategies often rely on classic named reactions and require careful control of reaction conditions to achieve the desired outcome.

Several foundational organic reactions can be adapted to introduce the three-carbon acid chain onto the naphthalene (B1677914) ring system, typically starting from a precursor like 1-hydroxy-2-naphthaldehyde (B49639).

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst, to form an α,β-unsaturated carboxylic acid. longdom.orgonlineorganicchemistrytutor.comwikipedia.org In a potential synthesis, 1-hydroxy-2-naphthaldehyde could react with acetic anhydride in the presence of sodium acetate. wikipedia.orgiitk.ac.in The initial product, an unsaturated acid, would then require a subsequent reduction step, for example, catalytic hydrogenation, to yield the final saturated propanoic acid side chain.

Reformatsky Reaction : This approach utilizes an α-halo ester and metallic zinc to form a zinc enolate, which then adds to a carbonyl compound. wikipedia.orglibretexts.org The reaction of 1-hydroxy-2-naphthaldehyde with an α-bromoester (like ethyl bromoacetate) and activated zinc would produce a β-hydroxy ester. libretexts.orgthermofisher.com Subsequent dehydration and reduction steps would be necessary to arrive at the target propanoic acid structure. The relative stability of organozinc reagents compared to Grignard reagents prevents unwanted reactions with the ester group. libretexts.orgorganic-chemistry.org

Michael Addition to Coumarins : A highly effective strategy involves the conjugate addition of a nucleophile to a coumarin (B35378) derivative. wikipedia.org Specifically, the reaction of a suitable nucleophile with coumarin-3-carboxylic acid can proceed via a tandem Michael addition/decarboxylation sequence. rsc.org This approach is advantageous as it can form the core structure efficiently, often under catalyst-free conditions. rsc.orgrsc.org Another pathway involves the ring-opening of coumarin itself by a suitable reagent, followed by functionalization to create the propanoic acid side chain.

Table 1: Comparison of Nucleophilic Approaches

ReactionPrecursorKey ReagentsIntermediateKey Advantages/Disadvantages
Perkin Reaction1-Hydroxy-2-naphthaldehydeAcetic anhydride, Sodium acetateα,β-Unsaturated acidWell-established; requires subsequent reduction step. onlineorganicchemistrytutor.comiitk.ac.in
Reformatsky Reaction1-Hydroxy-2-naphthaldehydeα-Halo ester, Zincβ-Hydroxy esterTolerates ester functionality; requires multiple subsequent steps (dehydration, reduction). libretexts.orgthermofisher.com
Michael AdditionCoumarin-3-carboxylic acidNucleophile (e.g., pyrazolone)Michael adductCan be performed as a domino reaction; potentially catalyst-free and highly efficient. rsc.orgrsc.org

The synthesis of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid is complicated by the presence of two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid. oup.com Protecting these groups is often essential to prevent unwanted side reactions and control regioselectivity. oup.comfiveable.me

Phenol Protection : The phenolic hydroxyl group is acidic and activates the aromatic ring, making it susceptible to reaction with bases and electrophiles. oup.com It is commonly protected as an ether. oup.comresearchgate.net Common choices include methyl ethers, benzyl (B1604629) ethers (removable by hydrogenolysis), and various silyl (B83357) ethers (e.g., TBDMS, TIPS), which offer a range of stabilities and deprotection conditions. acs.orghighfine.com The choice of protecting group must be compatible with subsequent reaction steps. acs.org

Carboxylic Acid Protection : The carboxylic acid group is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. oup.com This prevents its acidic proton from interfering with base-catalyzed reactions and its carbonyl group from reacting with nucleophiles. Esterification can be achieved using standard methods, and deprotection is usually accomplished by acid- or base-catalyzed hydrolysis. oup.com

The strategic use of orthogonal protecting groups—those that can be removed under different, specific conditions—is crucial in a multi-step synthesis to allow for selective deprotection at various stages. acs.org

Table 2: Common Protecting Groups for Phenols and Carboxylic Acids

Functional GroupProtecting GroupAbbreviationCommon Deprotection ConditionsReference
Phenolic HydroxylBenzyl etherBnH₂, Pd/C (Hydrogenolysis) acs.org
Methoxymethyl etherMOMAcidic conditions highfine.com
tert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF) highfine.com
Carboxylic AcidMethyl esterMeAcid or base hydrolysis oup.com
Benzyl esterBnHydrogenolysis oup.com
tert-Butyl estertBuMild acidic conditions (e.g., TFA) oup.com

Catalytic methods offer more efficient and selective routes for modifying the naphthalene core.

Catalytic Carboxylation : The direct carboxylation of naphthols, often via the Kolbe-Schmitt reaction, is a well-known process for synthesizing hydroxynaphthoic acids. researchgate.net For instance, the carboxylation of 2-naphthol (B1666908) can be directed to different positions depending on the reaction conditions. scirp.org While this does not directly yield the target propanoic acid, the resulting hydroxynaphthoic acid could serve as a key intermediate, requiring subsequent chain extension and reduction steps. Naphthalene carboxylase has also been studied for the carboxylation of naphthalene to 2-naphthoate. asm.org

Catalytic C-H Functionalization : Modern synthetic chemistry increasingly relies on the direct functionalization of C-H bonds. Transition metal catalysts, particularly those based on copper and ruthenium, have been employed for the ortho-selective C-H functionalization of naphthols. nih.govrsc.org A ruthenium(II) pincer complex, for example, has been shown to effectively catalyze the α-C–H alkylation of β-naphthol with various alcohols via a "borrowing hydrogen" mechanism. rsc.org This approach could theoretically be adapted to introduce a three-carbon chain that can be subsequently oxidized to the desired carboxylic acid, offering a highly atom-economical route.

Emerging Synthetic Techniques and Green Chemistry Considerations

Recent advances in organic synthesis focus on improving efficiency, reducing environmental impact, and controlling stereochemistry.

While this compound itself is achiral, derivatives with a substituent on the propanoic acid chain would possess a stereocenter. The synthesis of such chiral molecules is of great importance.

Asymmetric catalysis provides powerful tools for this purpose. rsc.org

Nickel-catalyzed reactions have been used for the enantioselective synthesis of chiral carboxylic acids from alkynes, achieving high enantiomeric excesses. nih.govresearchgate.net

Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral lactones with excellent diastereoselectivity and enantioselectivity, which could be precursors to chiral propanoic acids. rsc.org

Cobalt-catalyzed asymmetric hydrogenation has proven effective for a broad range of α,β-unsaturated carboxylic acids, yielding chiral products with excellent enantiocontrol. researchgate.net

These methods rely on the use of chiral ligands, such as chiral diphosphines, which coordinate to the metal center and create a chiral environment that directs the outcome of the reaction. researchgate.netresearchgate.net

The principles of green chemistry aim to minimize waste and the use of hazardous substances. rsc.org

Green Solvents : Hydrothermal synthesis, using only water as a solvent at elevated temperatures and pressures, has been successfully applied to produce naphthalene bisimides, demonstrating the potential for eliminating organic solvents. rsc.orgrsc.org

Catalyst-Free and Domino Reactions : As mentioned, tandem reactions like the Michael addition/decarboxylation of coumarin-3-carboxylic acids can provide the target scaffold in high yields without the need for a catalyst, simplifying purification and reducing waste. rsc.orgrsc.org

Novel Catalytic Systems : The use of deep eutectic solvents, which are biodegradable and low-cost, has been reported for the synthesis of amidoalkyl naphthols. mdpi.com Similarly, recyclable heterogeneous catalysts, such as phosphotungstic acid supported on graphene oxide, offer high efficiency and easy separation from the reaction mixture. mdpi.com

Table 3: Emerging and Green Synthetic Approaches

TechniqueDescriptionExample/ApplicationReference
Asymmetric HydrogenationUse of a chiral catalyst (e.g., Co, Ru, Ni-based) to create a specific enantiomer of a chiral product.Synthesis of chiral profens and other α-chiral carboxylic acids. nih.govrsc.orgresearchgate.net
Hydrothermal SynthesisUsing water as the reaction solvent under elevated temperature and pressure.Quantitative synthesis of naphthalene bisimides without organic solvents or catalysts. rsc.orgrsc.org
Domino ReactionsMultiple bond-forming reactions occur in a single step without isolating intermediates.Catalyst-free tandem Michael addition/decarboxylation of coumarin derivatives. rsc.orgrsc.org
Deep Eutectic SolventsUse of a biodegradable and recyclable mixture as a catalyst and/or solvent.Synthesis of amidoalkyl naphthols catalyzed by [CholineCl][ZnCl₂]. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

Intra- and Intermolecular Reactions of the Naphthalenepropanoic Acid System

The proximity of the hydroxyl and carboxylic acid functionalities in 3-(1-Hydroxynaphthalen-2-yl)propanoic acid facilitates a range of intra- and intermolecular reactions. These transformations are often triggered by oxidative conditions or by reagents that target the acidic and nucleophilic nature of the functional groups.

A significant reaction pathway for compounds containing both a hydroxyl group and a carboxylic acid side chain is oxidative spirolactonization. This intramolecular cyclization leads to the formation of a spirocyclic lactone, a structural motif present in various natural products and pharmacologically active compounds. For this compound, this would involve the formation of a spiro-lactone at the C1 position of the naphthalene (B1677914) ring.

While specific studies on the oxidative spirolactonization of this compound are not extensively documented, research on analogous hydroxynaphthalene derivatives provides insight into the potential mechanisms and catalytic systems. nih.govnih.gov Oxidative cyclization reactions can be initiated through various means, including electrochemical methods or the use of chemical oxidants. nih.govmdpi.com These reactions often proceed via radical mechanisms. nih.gov

The choice of catalyst and oxidant is crucial in directing the reaction towards the desired spirolactone product and minimizing side reactions such as polymerization or degradation.

Table 1: Potential Catalytic Systems for Oxidative Spirolactonization

Catalyst/Oxidant System Description Potential Outcome
Electrochemical Oxidation Anodic oxidation can generate the necessary radical cation intermediate for cyclization, offering a clean, reagent-free method. High yield of spirolactone with minimal byproducts.
FeCl₃ A mild and accessible oxidant that can promote oxidative radical cyclization-cyclization cascades. mdpi.com Formation of the spirolactone, though optimization may be needed to prevent over-oxidation.
Palladium(II) Catalysts In the presence of an oxidant like molecular oxygen, palladium(II) can catalyze the oxidative cyclization of phenols onto olefins. While the substrate is not an olefin, related Pd-catalyzed cyclizations are known. caltech.edu Potential for catalytic turnover and high selectivity under optimized conditions.

| Hypervalent Iodine Reagents | Reagents like phenyliodine(III) diacetate (PIDA) are known to effect oxidative cyclizations of phenols. | Stoichiometric reaction leading to the spirolactone, often under mild conditions. |

The reaction mechanism is thought to involve the initial one-electron oxidation of the phenolate (B1203915) to a phenoxy radical. This is followed by an intramolecular attack of the carboxylic acid group onto the electron-deficient naphthalene ring, leading to the spirocyclic intermediate which then forms the stable lactone.

The hydroxyl and carboxylic acid groups of this compound can undergo a variety of well-established chemical transformations. These reactions are fundamental to the synthesis of derivatives with modified properties.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide is a potent nucleophile and can participate in reactions such as:

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

Esterification: Acylation with acyl chlorides or acid anhydrides to yield esters.

The carboxylic acid group, on the other hand, is acidic and can undergo reactions at the carbonyl carbon. These include:

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) to produce an ester.

Amide Formation: Reaction with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an amide.

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Acyl Halide Formation: Conversion to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 2: Summary of Functional Group Reactivity

Functional Group Reagent(s) Product Type
Phenolic Hydroxyl Alkyl halide, Base Ether
Acyl chloride, Base Ester
Carboxylic Acid Alcohol, Acid catalyst Ester
Amine, Coupling agent Amide
LiAlH₄ Primary Alcohol

Mechanistic Investigations of Reaction Pathways

Understanding the intricate details of reaction mechanisms requires a combination of kinetic, thermodynamic, spectroscopic, and computational approaches. While specific studies on this compound are limited, the general academic methodologies for such investigations are well-established.

Kinetic studies are essential for determining the rate of a reaction and its dependence on various factors such as reactant concentrations, temperature, and the presence of catalysts. This information helps in elucidating the reaction mechanism, particularly the rate-determining step.

A typical kinetic experiment would involve monitoring the concentration of the reactant or product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR. The data obtained would then be fitted to various rate laws to determine the order of the reaction with respect to each reactant.

Table 3: Hypothetical Kinetic Data for Oxidative Spirolactonization

Time (min) [Reactant] (M) ln[Reactant] 1/[Reactant] (M⁻¹)
0 0.100 -2.303 10.0
10 0.085 -2.465 11.8
20 0.073 -2.617 13.7
30 0.062 -2.781 16.1

By plotting ln[Reactant] versus time and 1/[Reactant] versus time, the reaction order can be determined. The effect of temperature on the reaction rate can be studied to calculate the activation energy (Ea) using the Arrhenius equation.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction and the position of equilibrium. The relative stability of reactants, intermediates, and products determines the thermodynamic favorability of a reaction pathway. For instance, in the sulfonation of naphthalene, the kinetically favored product formed at lower temperatures is different from the thermodynamically favored product obtained at higher temperatures. A similar kinetic versus thermodynamic control could be envisaged in reactions of this compound.

The direct observation and characterization of transient reaction intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are invaluable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to monitor the progress of a reaction and identify the structures of intermediates and products. Advanced 2D NMR techniques can help in elucidating complex structures.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or disappearance of specific functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups, during a reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of intermediates, helping to confirm their elemental composition. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in solution.

Computational Chemistry , particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms. DFT calculations can be used to:

Model the geometries of reactants, transition states, and products.

Calculate the energies of these species to map out the potential energy surface of a reaction.

Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) which can then be compared with experimental data.

Investigate the electronic structure of molecules to understand bonding and reactivity. mdpi.com

By combining experimental data from kinetic and spectroscopic studies with theoretical insights from computational modeling, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Comprehensive Structural Assignment

The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon frameworks of a molecule. While specific experimental data for 3-(1-hydroxynaphthalen-2-yl)propanoic acid is not widely published, a detailed analysis can be inferred from the closely related analogue, 3-(4-chloro-1-hydroxynaphthalen-2-yl)propanoic acid orgsyn.org. The expected chemical shifts and multiplicities for the target compound would be similar, with minor deviations due to the absence of the chloro substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methylene protons of the propanoic acid chain, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic region would display a complex pattern of multiplets corresponding to the six protons on the naphthalene core. The two methylene groups of the propanoic acid side chain would appear as two triplets due to spin-spin coupling with each other docbrown.info. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by revealing the chemical environment of each carbon atom. The spectrum would show signals for the ten carbons of the naphthalene ring, the two methylene carbons, and the carbonyl carbon of the propanoic acid group. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and alkyl substituents. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Naphthalene H-3~7.1-7.3-d
Naphthalene H-4~7.8-8.0-d
Naphthalene H-5~7.4-7.6-m
Naphthalene H-6~7.3-7.5-m
Naphthalene H-7~7.3-7.5-m
Naphthalene H-8~8.0-8.2-d
-CH₂- (alpha to ring)~2.9-3.1~25-30t
-CH₂- (beta to ring)~2.6-2.8~33-36t
-OH~9.0-10.0-br s
-COOH~12.0-13.0-br s
Naphthalene C-1-~150-155-
Naphthalene C-2-~120-125-
Naphthalene C-3-~128-132-
Naphthalene C-4-~122-126-
Naphthalene C-4a-~125-129-
Naphthalene C-5-~126-130-
Naphthalene C-6-~123-127-
Naphthalene C-7-~125-129-
Naphthalene C-8-~120-124-
Naphthalene C-8a-~130-135-
C=O-~173-177-

Note: These are predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced 2D NMR Techniques (COSY, HMBC, HSQC, NOESY) for Conformational and Connectivity Analysis

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed emerypharma.commdpi.com.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on the naphthalene ring and, crucially, between the two methylene groups of the propanoic acid side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the proton chemical shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the propanoic acid side chain to the naphthalene ring. For instance, correlations would be expected between the methylene protons alpha to the ring and the C-2, C-1, and C-3 carbons of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can help in determining the preferred conformation of the propanoic acid side chain relative to the naphthalene ring by identifying through-space interactions between specific protons.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations docbrown.info. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations docbrown.info. The broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state or in concentrated solutions. Another O-H stretching band, likely sharper, would be observed for the phenolic hydroxyl group. A strong, sharp absorption peak around 1700 cm⁻¹ is expected for the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of aromatic C-H stretching vibrations would be indicated by peaks just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)
Phenolic O-HStretching~3200-3600
Aromatic C-HStretching~3000-3100
Aliphatic C-HStretching~2850-2960
Carbonyl C=OStretching~1700-1725
Aromatic C=CStretching~1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore.

Naphthalene derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions researchgate.net. The presence of the hydroxyl and alkyl substituents on the naphthalene ring will influence the position and intensity of these absorption maxima (λ_max). It is anticipated that the spectrum would show strong absorptions in the ultraviolet region, characteristic of the conjugated π-electron system of the naphthalene core.

X-ray Crystallography and Solid-State Structural Analysis (Applicable to compound or analogues)

For instance, the crystal structure of (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one reveals a nearly planar hydroxynaphthalene ring system nih.gov. In the solid state of this compound, it is highly probable that the molecules would engage in extensive hydrogen bonding. The carboxylic acid groups would likely form hydrogen-bonded dimers, and the phenolic hydroxyl group could participate in further hydrogen bonding with neighboring molecules, leading to a well-ordered crystalline lattice. The conformation of the propanoic acid side chain relative to the naphthalene ring would be influenced by steric effects and the optimization of intermolecular interactions within the crystal packing. A detailed X-ray diffraction study would be required to confirm these structural features unequivocally.

Theoretical and Computational Chemistry Studies of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules. For 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy structure. researchgate.netresearchgate.net

The process begins with an initial guess of the molecular geometry, which is then iteratively optimized to find the conformation that corresponds to a minimum on the potential energy surface. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Note: The values in this table are representative estimates based on DFT studies of similar aromatic carboxylic acids and naphthalene (B1677914) derivatives. Actual values would be obtained from specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the most probable sites for reaction. ucsb.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, particularly influenced by the activating hydroxyl group. The LUMO is also likely distributed over the aromatic system.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical reactivity and stability of a molecule. researchgate.netsamipubco.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net Global reactivity descriptors, such as chemical hardness (η) and softness (S), can be derived from the HOMO and LUMO energies to quantify this reactivity. researchgate.net

Table 2: Representative FMO Properties for Reactivity Analysis

Parameter Formula Significance Representative Value
EHOMO - Electron-donating ability ~ -6.0 eV
ELUMO - Electron-accepting ability ~ -1.5 eV
Energy Gap (ΔE) ELUMO - EHOMO Chemical stability and reactivity ~ 4.5 eV
Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron configuration ~ 2.25 eV

Note: These values are illustrative and based on typical results for naphthalene derivatives from quantum chemical calculations. samipubco.com

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its behavior and motion over time. mdpi.com

Molecular Dynamics simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.commdpi.com To study this compound, a simulation would be set up by placing the molecule in a simulation box, often surrounded by solvent molecules (e.g., water) to mimic physiological or experimental conditions.

These simulations can provide insights into:

Solvation: How the molecule interacts with the surrounding solvent, including the formation of hydrogen bonds between the hydroxyl/carboxyl groups and water molecules.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can predict how they interact with each other, such as the formation of dimers through hydrogen bonding between their carboxylic acid groups.

Dynamic Behavior: MD tracks the molecule's fluctuations and movements, revealing its dynamic stability and how it explores different shapes or conformations. nih.gov

The propanoic acid side chain of this compound has several rotatable single bonds, allowing the molecule to adopt numerous conformations. Each conformation has a specific potential energy, and the collection of these energies forms the molecule's energetic landscape.

Computational techniques can be used to explore this landscape and identify the most stable, low-energy conformations. This is often done by systematically rotating the key dihedral angles in the side chain and calculating the energy at each step. The results can be visualized as a potential energy surface, where valleys represent stable conformers and peaks represent the energy barriers to transition between them. Studies on similar molecules, like perfluoropropionic acid, have shown the existence of multiple stable conformers that can be identified computationally. mdpi.com Identifying these preferred conformations is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical correlation between a set of calculated molecular features (descriptors) and an observed activity or property. scientific.netnih.gov

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition) would be required. For each molecule, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Descriptors related to the electron distribution, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric: Descriptors related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a model is built that links a combination of these descriptors to the observed activity. scientific.net Such models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

Table 3: Common Molecular Descriptors for QSAR/QSPR Modeling

Descriptor Class Example Descriptors Information Provided
Electronic HOMO/LUMO Energies, Dipole Moment, Partial Charges Reactivity, polarity, electrostatic interactions
Steric/Geometrical Molecular Weight, Molecular Volume, Surface Area Size, shape, and bulk of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient) Lipophilicity and ability to cross cell membranes

| Topological | Connectivity Indices (e.g., Wiener index) | Atomic connectivity and molecular branching |

Computational Prediction of Bioactivity and Physicochemical Parameters

Computational tools play a crucial role in modern drug discovery by enabling the rapid assessment of a compound's pharmacological potential. For this compound, various physicochemical and pharmacokinetic properties have been predicted using established online platforms such as SwissADME and Molinspiration. These predictions offer a preliminary evaluation of the molecule's drug-likeness.

The Simplified Molecular Input Line Entry System (SMILES) string for this compound, O=C(O)CCc1c(O)c2ccccc2cc1, serves as the input for these predictive models. The calculated parameters provide a quantitative estimation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPredicted Value
Molecular Weight216.23 g/mol
LogP (Octanol-Water Partition Coefficient)2.85
Topological Polar Surface Area (TPSA)57.53 Ų
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors3
Number of Rotatable Bonds3
Molar Refractivity61.35

Furthermore, bioactivity scores, which predict the likelihood of a molecule to interact with major drug target classes, have been computed. These scores are based on the structural similarity of the compound to a large dataset of known active molecules.

Target ClassBioactivity Score
GPCR Ligand-0.15
Ion Channel Modulator-0.30
Kinase Inhibitor-0.55
Nuclear Receptor Ligand0.10
Protease Inhibitor-0.22
Enzyme Inhibitor0.05

Ligand-Protein Docking and Interaction Profiling (excluding human clinical context)

While specific ligand-protein docking studies for this compound are not extensively available in the current body of scientific literature, its structural features, particularly the arylpropanoic acid and naphthalene moieties, suggest its potential for interaction with various protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the molecular basis of a compound's activity.

Given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), a hypothetical docking study could explore its interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.netnih.govnih.gov Such studies on similar arylpropanoic acid derivatives have revealed key interactions with amino acid residues within the active sites of these enzymes, often involving hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the aromatic rings. researchgate.netnih.govnih.gov

Similarly, the naphthalene scaffold is present in various enzyme inhibitors. tandfonline.comijsrp.orgresearchgate.netelsevierpure.comnih.gov For instance, naphthalene-based compounds have been investigated as inhibitors of tubulin polymerization and other enzymes. tandfonline.comnih.gov A computational docking analysis of this compound against such targets could elucidate its potential binding modes and affinities. The analysis would typically involve preparing the 3D structures of the ligand and the target protein, defining the binding site, and running docking algorithms to generate and score potential binding poses. The results would be visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the stability of the ligand-protein complex. This theoretical approach provides a valuable starting point for identifying potential biological targets and guiding the design of future experimental studies.

Biological Activities and Mechanistic Pharmacology of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid and Its Analogues Excluding Clinical Human Trial Data, Dosage/administration Information, Safety/adverse Effect Profiles

In Vitro and Cellular Mechanistic Studies

In vitro and cell-based assays provide a foundational understanding of the pharmacodynamic properties of 3-(1-hydroxynaphthalen-2-yl)propanoic acid and its analogues at the molecular level.

Enzyme Inhibition and Modulation Mechanisms

Analogues of this compound have been investigated for their ability to inhibit various enzymes, including those involved in steroid metabolism and inflammation.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition:

AKR1C3 is a key enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone and is implicated in the progression of castration-resistant prostate cancer (CRPC). upenn.edu Selective inhibition of AKR1C3 is a therapeutic strategy for CRPC. upenn.edumdpi.com

Naproxen (B1676952), or (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, a structural analogue, is a potent inhibitor of AKR1C3. nih.gov Further modifications to the naproxen structure have led to the development of even more potent and selective AKR1C3 inhibitors. For instance, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, where the methyl group of R-naproxen is replaced by an ethyl group, demonstrates potent and competitive inhibition of AKR1C3 with high selectivity over other AKR1C isoforms and cyclooxygenase (COX) enzymes. nih.gov This compound effectively blocked the AKR1C3-mediated production of testosterone in a CRPC cell line model. nih.gov

Structure-activity relationship (SAR) studies on N-phenyl-aminobenzoates, another class of AKR1C3 inhibitors, revealed that a meta-carboxylic acid group relative to the amine conferred significant AKR1C3 selectivity without compromising potency. upenn.edu Additionally, electron-withdrawing groups on the phenylamino (B1219803) B-ring were found to be optimal for AKR1C3 inhibition. upenn.edu These lead compounds did not show inhibitory activity against COX-1 or COX-2. upenn.edu

Three compounds with a chalcone (B49325) and dihydrochalcone (B1670589) scaffold, designated MF-11, MF-14, and MF-15, have also been tested for their capacity to inhibit AKR1C3. researchgate.net

Cyclooxygenase (COX) Inhibition:

Analogues of this compound, particularly those belonging to the non-steroidal anti-inflammatory drug (NSAID) class, are known to inhibit COX enzymes.

Naproxen, for example, is a non-selective inhibitor of both COX-1 and COX-2. researchgate.net The molecular basis for its interaction with COX enzymes has been studied in detail, revealing that the pendant groups of the naphthyl scaffold are crucial for its inhibitory activity. researchgate.net

In a study of chalcone derivatives, compounds were found to inhibit both COX-1 and COX-2. ajol.info Two specific compounds, 3 and 19, showed more pronounced COX-2 inhibition. The selectivity of these compounds for COX-2 was attributed to the absence of a hydrogen-bonding interaction with Ser530 in the COX-1 active site. ajol.info

Conversely, another study on thiadiazole-based scaffolds identified compounds that were selective inhibitors of COX-1. nih.gov The most active of these derivatives were more potent COX-1 inhibitors than the standard drugs ibuprofen (B1674241) and naproxen and showed no activity against COX-2. nih.gov

The N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen, known as Flu-AM1 and Nap-AM1 respectively, have been shown to inhibit both fatty acid amide hydrolase (FAAH) and COX enzymes. researchgate.net Flurbiprofen and Flu-AM1 inhibited COX with the order of potency being COX-2 vs. 2-arachidonoylglycerol (B1664049) > COX-1 vs. arachidonic acid > COX-2 vs. arachidonic acid. researchgate.net

Table 1: Enzyme Inhibition by Analogues of this compound

Compound/Analogue ClassTarget EnzymeKey FindingsReference
(R)-2-(6-methoxynaphthalen-2-yl)butanoic acidAKR1C3Potent and selective inhibitor, devoid of COX inhibitory activity. nih.gov
N-phenyl-aminobenzoatesAKR1C3Meta-carboxylic acid group confers selectivity. No inhibition of COX-1/2. upenn.edu
Chalcone derivatives (Compounds 3 and 19)COX-2Demonstrated more marked COX-2 inhibition over COX-1. ajol.info
Thiadiazole-based scaffoldsCOX-1Selective inhibitors of COX-1, more potent than ibuprofen and naproxen. nih.gov
Flu-AM1 and Nap-AM1FAAH and COXDual inhibitors of FAAH and COX enzymes. researchgate.net

Receptor Agonism/Antagonism and Signaling Pathway Modulation

Analogues of this compound have been found to interact with specific receptors, thereby modulating intracellular signaling pathways.

HCA2 Receptor Agonism:

The hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that plays a role in regulating inflammation and intestinal homeostasis. nih.govwikipedia.org Niacin (nicotinic acid) is a well-known agonist of this receptor. wikipedia.orgnih.gov

Several synthetic agonists for the HCA2 receptor have been developed. guidetopharmacology.org These agonists, upon binding to HCA2, can activate downstream signaling pathways. For instance, activation of HCA2 can lead to the inhibition of adenylyl cyclase, resulting in lower cAMP levels. nih.gov It can also trigger the recruitment of β-arrestins and activate the MAPK cascade (ERK1/ERK2). nih.govguidetopharmacology.org

The development of HCA2 agonists has been a focus of research for their potential therapeutic applications. For example, the agonist GSK256073 was found to reduce serum glucose and non-esterified fatty acids in diabetic patients. nih.gov Another agonist, MK-0354, was identified as a partial agonist of the HCA2 receptor. nih.gov The binding of various agonists, including niacin, acipimox, MMF, MK6892, and GSK256073, to the HCA2 receptor has been elucidated through cryo-EM structures, providing insights into the molecular basis of receptor activation and biased signaling. nih.gov

Cellular Effects: Apoptosis Induction and Cell Line Studies

Analogues of this compound have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines, often through the modulation of key regulatory proteins.

Mcl-1 Inhibition:

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is associated with cancer progression and resistance to chemotherapy. nih.govnih.gov Therefore, inhibitors of Mcl-1 are being investigated as potential anticancer agents.

A novel class of selective Mcl-1 inhibitors, 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, has been identified through high-throughput screening. nih.govnih.gov One such inhibitor, compound 21, was shown to disrupt the interaction between Mcl-1 and the pro-apoptotic protein Noxa. nih.gov This disruption leads to the activation of the pro-apoptotic proteins Bak and Bax, ultimately triggering apoptosis. nih.govnih.gov Treatment of human leukemic cell lines with compound 21 resulted in cell death through the activation of caspase-3 and the induction of apoptosis. nih.gov

Apoptosis in Cancer Cell Lines:

Ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been shown to have antiproliferative and cell death-inducing effects in cancer cell lines. mdpi.com Derivatives with electron-withdrawing groups at the anilide moiety were particularly effective at inhibiting the proliferation of THP-1 and MCF-7 cells, causing an accumulation of cells in the G1 phase of the cell cycle. mdpi.com One compound also induced apoptosis in THP-1 cells, which was associated with a loss of mitochondrial membrane potential and the production of mitochondrial superoxide (B77818). mdpi.com

Similarly, a series of synthetic 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives were found to induce apoptosis in human glioma cells. plos.org The most effective compound, 1j, induced apoptosis through a caspase-dependent pathway involving the generation of reactive oxygen species (ROS) and the downregulation of the PI3K/AKT/mTOR pathway. plos.org This compound also caused a disruption of the mitochondrial membrane potential. plos.org

Chalcone derivatives of oleanolic and ursolic amides have also been shown to exhibit anti-proliferative effects mediated by ROS-triggered apoptosis. mdpi.com

Table 2: Cellular Effects of Analogues of this compound

Compound/Analogue ClassCell Line(s)Mechanism of ActionReference
3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides (e.g., compound 21)Human leukemic cell linesMcl-1 inhibition, Bak/Bax-dependent apoptosis, caspase-3 activation. nih.govnih.gov
Ring-substituted 1-hydroxynaphthalene-2-carboxanilidesTHP-1, MCF-7G1 cell cycle arrest, apoptosis, loss of mitochondrial membrane potential. mdpi.com
3,3'-(Aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) (e.g., compound 1j)Human glioma cells (CCF-4)ROS-induced, caspase-dependent apoptosis, downregulation of PI3K/AKT/mTOR pathway. plos.org

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

Certain analogues of this compound possess antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS).

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to have both anticancer and antioxidant activities. nih.govmdpi.com The phenolic hydroxyl group in these compounds can donate a hydrogen atom to neutralize ROS, while the adjacent amino group enhances the electron-donating capacity, stabilizing the resulting phenoxyl radical. nih.govmdpi.com Several of these derivatives demonstrated significant DPPH radical scavenging ability. mdpi.com

The scavenging of various ROS, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, is a key mechanism by which antioxidants protect cells from oxidative damage. nih.govnih.govscilit.comresearchgate.net Biomaterials that can scavenge ROS are being explored for the treatment of inflammatory diseases. nih.gov

Interaction with Fluorescent Protein Chromophores and Spectral Shifting Mechanisms

The amino acid analogue, 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid, has been utilized in the study of fluorescent proteins. Non-natural amino acids are valuable tools for site-selectively probing the properties and interactions of peptides. researchgate.net

A fluorescent L-amino acid analogue of L-tryptophan, which exhibits excited-state intramolecular proton transfer (ESIPT) and hydration-sensitive dual emission, has been synthesized. researchgate.net When incorporated into a peptide, the fluorescence of this amino acid is sensitive to the local environment, providing a way to monitor peptide-nucleic acid interactions. researchgate.net

Fluorescent proteins, such as green fluorescent protein (GFP) and its analogues, have chromophores formed by specific amino acid residues. nih.gov The spectral properties of these proteins can be altered by substituting these amino acids, leading to a range of colors from cyan to red. nih.gov Photoactivatable fluorescent proteins can undergo significant changes in their spectral properties in response to light, making them useful as molecular markers. nih.gov

In Vivo Studies in Animal Models

While the focus of this article is on mechanistic pharmacology, it is noteworthy that some analogues have been studied in animal models to understand their in vivo effects. For example, 3-(3-Hydroxyphenyl)propanoic acid has been shown to reduce blood pressure in spontaneously hypertensive rats through the activation of endothelial nitric oxide synthase (eNOS). medchemexpress.com

Evaluation of Compound Activity in Disease Models (e.g., inflammation in animal models)

The anti-inflammatory properties of several analogues of this compound have been assessed using established animal models of inflammation. A prominent model utilized in these studies is the carrageenan-induced rat paw edema model, a standard for evaluating acute inflammation.

In one study, a series of non-carboxylic analogues of aryl propanoic acid featuring a 6-methoxy naphthalene (B1677914) core were synthesized and evaluated for their anti-inflammatory effects. One particular compound from this series demonstrated a superior anti-inflammatory response, with an 89.77% inhibition of paw edema, compared to the 85.02% inhibition exhibited by the well-known non-steroidal anti-inflammatory drug (NSAID), naproxen. ekb.eg

Another investigation focused on naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties. Two compounds from this series, specifically an α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene and a β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene, displayed potent anti-inflammatory activity that was found to be greater than that of the standard drugs phenylbutazone (B1037) and naproxen. nih.gov

Furthermore, research into 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid, another propanoic acid derivative, showed it to possess the highest analgesic and anti-inflammatory activity among the tested series in a carrageenan-induced hind paw edema model in mice. nih.gov While all compounds in this particular study showed lower anti-inflammatory effects than indomethacin (B1671933) at the tested dose, the propanoic acid derivatives were generally more active than their acetic acid counterparts. nih.gov

These findings are summarized in the interactive data table below, which allows for the comparison of the anti-inflammatory activities of these analogue compounds.

Interactive Data Table: Anti-inflammatory Activity of Naphthalene Propanoic Acid Analogues in the Carrageenan-Induced Paw Edema Model

Compound ClassSpecific Analogue ExampleAnimal ModelOutcomeReference
Non-carboxylic analogues of aryl propanoic acid6-methoxy naphthalene derivativeRat89.77% inhibition of paw edema, exceeding naproxen (85.02%) ekb.eg
α- and β-amino naphthalene derivatives with heterocyclic moietiesα-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene and β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthaleneRatPotent anti-inflammatory activity, greater than phenylbutazone and naproxen nih.gov
6-acyl-2-benzothiazolinone derivatives with a propanoic acid chain3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acidMouseHighest analgesic and anti-inflammatory activity within its series nih.gov

Investigation of Pharmacodynamic Mechanisms in Animal Systems

The pharmacodynamic mechanisms underlying the anti-inflammatory effects of these naphthalene-based compounds have also been a subject of investigation, with a primary focus on the inhibition of key inflammatory mediators.

Several naphthalene derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. For instance, the study on α- and β-amino naphthalene derivatives included a cyclooxygenase assay to elucidate the mechanism of the most active compounds. nih.gov This aligns with the known mechanism of many NSAIDs, which exert their effects through the inhibition of COX-1 and COX-2. ekb.eg

In addition to COX inhibition, the effects of naphthalene derivatives on neutrophil activation have been explored. Neutrophils play a crucial role in the inflammatory response. A study on 18 synthetic naphthalene derivatives investigated their inhibitory effects on the activation of neutrophils. researchgate.net This suggests that modulation of neutrophil function could be another important pharmacodynamic mechanism for the anti-inflammatory actions of this class of compounds.

Derivatives and Analogues of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid: Synthesis and Structure Activity Relationships

Design and Synthesis of Functionalized Derivatives

The synthetic accessibility of the 3-(1-Hydroxynaphthalen-2-yl)propanoic acid scaffold allows for a variety of chemical modifications. These modifications are typically aimed at exploring and optimizing the compound's interaction with biological targets.

Ester, Amide, and Thioether Analogues

The carboxylic acid group of this compound is a primary site for derivatization to produce esters, amides, and thioethers. These modifications can significantly alter the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability.

Standard methods for the synthesis of amide derivatives involve the reaction of the carboxylic acid with an appropriate amine in the presence of a coupling reagent. Alternatively, activation of the carboxylic acid to an acid chloride or anhydride (B1165640) followed by reaction with an amine is a common strategy. For instance, treatment of similar propionic acids with amines in the presence of ethyl chloroformate and triethylamine has been successfully employed. humanjournals.com The synthesis of ester analogues can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions. nih.gov In some cases, to preserve other functional groups within the molecule, milder conditions are used, such as quenching a reaction with methanol after treatment with boron tribromide (BBr3) to protect a methyl ester. nih.gov

The introduction of a thioether linkage can be accomplished through various synthetic routes. One common approach involves the reaction of a suitable thiol with an activated form of the propanoic acid derivative. For example, a thioether analogue of a related naphthalenepropanoic acid was synthesized using the starting material 3-((1-Hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)thio)propanoic Acid. nih.gov

Table 1: Synthetic Approaches for Ester, Amide, and Thioether Analogues
Analogue TypeGeneral Synthetic StrategyKey Reagents
EsterFischer Esterification or reaction with an alcohol following activation of the carboxylic acid.Alcohol, Acid Catalyst (e.g., H₂SO₄), or BBr₃ followed by MeOH quench. nih.govnih.gov
AmideCoupling of the carboxylic acid with an amine.Amine, Coupling Agents (e.g., carbodiimides), or Ethyl Chloroformate/Triethylamine. humanjournals.com
ThioetherReaction involving a thiol and an activated propanoic acid derivative.Thiol-containing starting materials. nih.gov

Modification of the Naphthalene (B1677914) Ring and Propanoic Acid Side Chain

Modifications to the naphthalene ring system and the propanoic acid side chain are crucial for developing a comprehensive understanding of the structure-activity relationship. humanjournals.com

Naphthalene Ring Modifications: Substituents can be introduced onto the naphthalene ring through electrophilic aromatic substitution reactions. For example, N-iodosuccinimide can be used for iodination, which can then serve as a handle for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new aryl groups. nih.gov The hydroxyl group on the naphthalene ring is a key feature; converting it to a methoxy (B1213986) group has been shown to drastically decrease potency in related compounds, highlighting its importance for biological activity. nih.gov

Propanoic Acid Side Chain Modifications: The propanoic acid side chain can also be altered. Introducing substituents on the propionic acid chain has been a strategy to enhance the pharmacokinetic profile, such as increasing the half-life of the compound. humanjournals.com Additionally, the length of the linker between the naphthalene core and the terminal functional group can be varied, which has been shown to impact the biological potency of related molecules. nih.gov

Table 2: Strategies for Modification of the Core Scaffold
Molecular ComponentModification StrategyExample Reaction
Naphthalene RingIntroduction of substituents via electrophilic aromatic substitution or cross-coupling reactions.Suzuki-Miyaura coupling to add aryl groups. nih.gov
Propanoic Acid Side ChainIntroduction of substituents on the aliphatic chain or variation of linker length.Synthesis of analogues with different carbon chain lengths connecting to a terminal group. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for identifying the structural features that govern the biological and chemical properties of this compound derivatives.

Elucidation of Key Structural Features for Biological/Chemical Activity

Systematic modification of the this compound scaffold has revealed several key structural features that are critical for its activity.

The phenolic hydroxyl group on the naphthalene ring is often crucial for biological activity, potentially forming hydrogen bonds with target proteins. nih.gov In related naphthalenic compounds, replacement of the hydroxyl group with a methoxy group led to a significant decrease in binding affinity. nih.gov The lipophilicity of the molecule, which can be modulated by adding or removing substituents, also plays a significant role in its biological activity. mdpi.com For instance, in a series of 1-hydroxynaphthalene-2-carboxanilides, highly chlorinated derivatives were found to be the most lipophilic. mdpi.com

The nature of the substituent at the end of the propanoic acid chain is also a determinant of activity. For example, in a study of related flavonols, the incorporation of specific amino groups, such as 1-methylpiperazine or pyrrolidine, through a 3- to 5-carbon linker, substantially improved antiproliferative potency. nih.gov This suggests that both the nature of the terminal group and the length of the linker are important for optimizing biological interactions.

Table 3: Key Structural Features and Their Impact on Activity
Structural FeatureObservationPotential Role
Naphthalene -OH groupReplacement with -OCH₃ drastically reduces activity. nih.govHydrogen bonding with biological targets. nih.gov
LipophilicityIncreased halogenation leads to higher lipophilicity. mdpi.comInfluences bioavailability and cell membrane permeability. mdpi.com
Terminal Functional GroupSpecific amino groups enhance potency in related compounds. nih.govDirect interaction with the target binding site.
Linker LengthOptimal linker length (3-5 carbons) improves activity in similar structures. nih.govPositions the terminal functional group for optimal interaction.

Impact of Stereochemistry on Activity

Stereochemistry can have a profound impact on the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.govresearchgate.net For arylpropionic acids, the chiral center is at the alpha-carbon of the propanoic acid side chain.

In many biologically active compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects. nih.govnih.gov This stereoselectivity often arises from the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target, such as a receptor or enzyme. nih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that uptake might be mediated by a stereoselective transport system. nih.gov Although direct studies on the stereochemistry of this compound are not detailed in the provided context, the general principles observed for other chiral molecules strongly suggest that the stereochemistry at the propanoic acid chiral center would significantly influence its biological activity. nih.govnih.gov

Biosynthesis, Metabolism, and Environmental Occurrence of Naphthalenepropanoic Acids

Putative Biosynthetic Pathways (General academic approach for related compounds)

The biosynthesis of naphthalenepropanoic acids likely involves a combination of pathways responsible for forming the aromatic naphthalene (B1677914) core and the aliphatic propanoic acid side chain.

Naphthalene Core Formation: The formation of the naphthalene ring system in nature is not as common as that of simpler aromatic rings like benzene (B151609). However, microorganisms and plants synthesize a vast array of aromatic compounds through well-established routes, primarily the shikimate pathway. nih.gov This pathway produces chorismate, a key branch-point metabolite that serves as a precursor to aromatic amino acids and other aromatic compounds. nih.gov While the direct synthesis of naphthalene from these precursors is not a standard pathway, enzymes such as naphthalene dioxygenases, found in naphthalene-degrading bacteria, demonstrate the biological capacity to interact with and modify the naphthalene structure. nih.govfrontiersin.org The synthesis of more complex naphthalenes often involves cyclization reactions of polyketide precursors.

Propanoic Acid Side Chain Formation: The propanoic acid side chain could be formed through several enzymatic routes. One plausible mechanism is the extension of the phenylpropanoid pathway. frontiersin.org For instance, the biosynthesis of 3-phenylpropionic acid and 3-(4-hydroxyphenyl)propionic acid in engineered E. coli has been achieved by extending the cinnamic acid and p-coumaric acid pathways, utilizing enoate reductases to reduce the double bond of the acrylate (B77674) side chain. researchgate.net Another potential route involves the oxidation of an existing alkyl side chain. Strong oxidizing agents can convert alkyl groups on an aromatic ring to a carboxylic acid group. libretexts.orgunizin.org In biological systems, enzymes like monooxygenases can catalyze similar side-chain oxidation reactions. libretexts.org

A summary of key enzyme classes potentially involved in the biosynthesis is presented below.

Enzyme ClassPotential Role in Biosynthesis
Shikimate Pathway EnzymesSynthesis of aromatic precursors like chorismate. nih.gov
Polyketide Synthases (PKS)Formation of a polyketide chain that can cyclize to form the naphthalene core.
Enoate Reductases (ER)Reduction of an unsaturated side chain (e.g., from cinnamic acid) to form the propanoic acid moiety. researchgate.net
Carboxylic Acid Reductases (CARs)Could be involved in the reverse reaction or modification of the carboxyl group. nih.gov
Monooxygenases/DioxygenasesHydroxylation of the naphthalene ring and potential side-chain modifications. nih.govnih.gov

Based on general metabolic pathways, the primary precursors for the biosynthesis of a naphthalenepropanoic acid would originate from central carbon metabolism.

Primary Precursors: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), both of which are intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov

Aromatic Intermediates: Key intermediates of the shikimate pathway, such as shikimic acid and chorismic acid, would lead to the formation of the foundational aromatic ring structure.

Side-Chain Precursors: For the propanoic acid side chain, precursors could include intermediates from amino acid metabolism or the phenylpropanoid pathway, such as cinnamic acid. frontiersin.orgresearchgate.net Alternatively, if the side chain is built up from smaller units, acetyl-CoA and malonyl-CoA could serve as the fundamental building blocks, as seen in fatty acid and polyketide biosynthesis. mdpi.com

Occurrence in Natural Systems (if documented)

There is no direct documentation found in the reviewed literature confirming the natural occurrence of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid. However, structurally related compounds are known natural products. For example, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid) is a known plant metabolite found in organisms like Melilotus albus (white sweet clover) and is also a bacterial and human xenobiotic metabolite. nih.govhmdb.ca The existence of such analogs suggests that the biosynthesis of hydroxylated phenyl- or naphthyl-propanoic acids is feasible in nature.

Biotransformation Pathways (in non-human systems)

The environmental fate of naphthalenepropanoic acids is largely determined by microbial degradation. The presence of these compounds, often as metabolites of pharmaceuticals like naproxen (B1676952), has prompted research into their biotransformation by bacteria and fungi. nih.gov

The biotransformation of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen, which is 2-(6-methoxy-naphthalen-2-yl)propanoic acid, has been studied in various microorganisms. A primary transformation step is the O-demethylation of the methoxy (B1213986) group, leading to the formation of 2-(6-hydroxynaphthalen-2-yl)propanoic acid, also known as 6-O-desmethylnaproxen. researchgate.netamegroups.cnnih.gov

Fungal Degradation: Fungi, particularly white-rot fungi and species from the genus Cunninghamella, are capable of transforming naproxen.

Cunninghamella species transform naproxen into two main metabolites: desmethylnaproxen (B1198181) and desmethylnaproxen-6-O-sulfate. amegroups.cn

Fungi like Pleurotus ostreatus and Bjerkandera adusta can depolymerize naphthalene sulphonic acid polymers, breaking them down into their corresponding monomers, which can then be further degraded. researchgate.net

The degradation of naphthalene by the fungus Aspergillus glaucus proceeds through intermediates like salicylic (B10762653) acid and catechol. mdpi.com

Bacterial Degradation: Bacteria have also demonstrated the ability to degrade naproxen, although its two condensed rings make it relatively resistant to microbial breakdown. nih.gov

The bacterium Stenotrophomonas maltophilia KB2 can transform naproxen, with significantly higher efficiency under cometabolic conditions (in the presence of another carbon source like glucose). nih.govresearchgate.net The proposed pathway involves hydroxylation to form intermediates that can be cleaved by dioxygenase enzymes. nih.gov

Bacillus thuringiensis B1 is capable of complete naproxen degradation via demethylation to O-desmethylnaproxen, which is then further metabolized. nih.gov

The degradation of the basic naphthalene structure by Pseudomonas fluorescens involves enzymes such as naphthalene dioxygenase and proceeds through intermediates including naphthalene cis-1,2-dihydrodiol, salicylate, and catechol. nih.gov

The table below summarizes key metabolites identified during the microbial transformation of naproxen.

Original CompoundMicroorganism(s)Key Metabolite(s)Citation(s)
NaproxenCunninghamella speciesDesmethylnaproxen, Desmethylnaproxen-6-O-sulfate amegroups.cn
NaproxenBacillus thuringiensis B1O-desmethylnaproxen, Salicylate nih.gov
NaproxenStenotrophomonas maltophilia KB25,7,8-trihydroxynaproxen nih.govresearchgate.net
NaphthaleneAspergillus glaucusSalicylic acid, Catechol, Ketoadipic acid mdpi.com
NaphthalenePseudomonas fluorescensNaphthalene cis-1,2-dihydrodiol, Salicylaldehyde, Salicylate, Catechol nih.gov

These pathways highlight the central role of hydroxylation, demethylation, and ring-cleavage reactions in the microbial breakdown of naphthalenepropanoic acids and their parent structures.

Advanced Analytical Methodologies for 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of individual components from a mixture. chemijournal.com The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis of non-volatile, polar compounds like 3-(1-Hydroxynaphthalen-2-yl)propanoic acid. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Due to the presence of a carboxylic acid and a hydroxyl group, this compound is a polar compound, making it an ideal candidate for reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives like formic acid or acetic acid to control the ionization of the carboxylic acid group. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity. The analysis of structurally similar compounds, such as other non-steroidal anti-inflammatory drugs (NSAIDs) and their impurities, is routinely performed using RP-HPLC, demonstrating the suitability of this technique. researchgate.net For instance, a method for a related propanoic acid derivative used a silica column with a mobile phase of hexane, ethyl acetate, and trifluoroacetic acid, showcasing the versatility of HPLC in handling such compounds. researchgate.net

Table 1: Hypothetical HPLC/UHPLC Parameters for this compound Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm for UHPLC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min (for UHPLC)
Column Temperature 40 °C
Detection UV/Vis Diode Array Detector (DAD) at ~230 nm
Injection Volume 1-5 µL

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. chemijournal.com Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and hydroxyl groups at the high temperatures required for GC analysis.

To make the compound amenable to GC analysis, a derivatization step is necessary. This involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. For the carboxylic acid and hydroxyl groups, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (TMS) groups. nist.gov The resulting TMS-ether-ester derivative would be significantly more volatile and suitable for GC separation. The analysis would typically be performed on a capillary column with a nonpolar stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used for structural elucidation through fragmentation analysis.

LC-MS/MS for Trace Analysis and Structural Confirmation

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex matrices. nih.govnih.gov After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. Given its acidic nature, this compound would be expected to ionize well in negative ESI mode, forming a deprotonated molecule [M-H]⁻.

In an MS/MS experiment, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The fragmentation pattern provides a structural fingerprint of the molecule, allowing for its unambiguous identification. This technique is particularly valuable for metabolite profiling, where it can be used to identify and quantify metabolites of a parent drug in biological samples. upce.czresearchgate.net For example, a study on the metabolism of nabumetone, a naphthalene-containing drug, utilized UHPLC-MS/MS to identify hydroxylated metabolites. upce.cz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). This accuracy allows for the determination of the elemental formula of an unknown compound, which is a powerful tool for identification. ucdavis.edu For this compound (C13H12O3), the exact mass of the neutral molecule is 216.0786 Da. HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This capability is invaluable in metabolite identification and impurity profiling, where the structures of the compounds are not known a priori.

Table 2: Predicted Mass Spectrometric Data for this compound

ParameterPredicted Value
Chemical Formula C13H12O3
Exact Mass 216.0786 Da
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ m/z 215.0714
Potential Fragments Loss of H2O, loss of CO2, cleavage of the propanoic acid side chain

Hyphenated Techniques for Complex Mixture Analysis (General academic approach)

Hyphenated techniques refer to the coupling of a separation technique with a spectroscopic detection technique, creating a powerful tool for the analysis of complex mixtures. springernature.comsaspublishers.com The combination of chromatography for separation and mass spectrometry for detection (e.g., LC-MS, GC-MS) is a cornerstone of modern analytical chemistry. researchgate.netrjpn.org

In an academic research setting, the analysis of a complex natural product extract or a synthetic reaction mixture potentially containing this compound would employ a multi-step approach using hyphenated techniques. Initially, LC-MS would be used to screen the mixture. The retention time from the LC provides a separation dimension, while the MS provides molecular weight information for the components. By examining the mass spectra, ions corresponding to the expected mass of the target compound can be identified.

Further confirmation would be achieved using LC-HRMS to confirm the elemental composition and LC-MS/MS to obtain structural information from the fragmentation pattern. ekb.eg Other hyphenated techniques, such as LC-NMR, could also be employed. In LC-NMR, the eluent from the HPLC is directly transferred to an NMR spectrometer, allowing for the acquisition of NMR spectra of the separated compounds, which provides detailed structural information. chemijournal.com This comprehensive approach, utilizing a combination of hyphenated techniques, allows for the confident identification and quantification of target compounds in even the most complex samples.

Potential Non Clinical Applications and Future Research Directions

Materials Science Applications

The molecule's distinct regions—the rigid, planar naphthalene (B1677914) group and the chiral center in its derivatives—make it a valuable component for the design of advanced functional materials.

The development of advanced materials, particularly liquid crystals, often relies on the use of specific molecular structures known as chiral building blocks. Chiral derivatives of hydroxynaphthalene propanoic acid, such as (S)-2-(6-hydroxy-2-naphthyl)propionic acid, serve as foundational moieties for synthesizing novel liquid crystalline materials. The presence of a chiral center is crucial for inducing helical superstructures, which can lead to valuable material properties like ferroelectricity and antiferroelectricity.

Researchers have successfully synthesized series of chiral materials by esterifying the hydroxyl group of the naphthalene core and the carboxylic acid group of the propanoic acid chain. For instance, new ferroelectric (Smectic C) and antiferroelectric (Smectic ScA) liquid crystal phases have been developed from (S)-naproxen, a methoxy-analogue of the core structure. biosynth.com These materials exhibit spontaneous polarization and tilt angles that can be tuned by modifying the length of alkyl chains attached to the molecule. biosynth.com The general principle is that the combination of the rigid naphthalene core and a chiral side chain promotes the formation of tilted smectic phases, a prerequisite for ferroelectric behavior. biosynth.combiosynth.com The ability to form such complex, ordered, yet fluid phases makes these compounds candidates for use in next-generation displays and optical sensors.

Table 1: Liquid Crystal Properties of Related Chiral Naphthalene Derivatives

Compound Family Observed Phases Key Property Source
Hexyl(2s)-2-(6-(-4-(4′-alkoxyphenyl)benzoyloxy)-2′-naphthyl)propionates Ferroelectric (Sc), Antiferroelectric (ScA) Tunable phase behavior based on alkyl chain length biosynth.com

The naphthalene ring system is an intrinsic fluorophore, meaning it absorbs light at a specific wavelength and re-emits it at a longer wavelength. This property is central to its potential application in optical and electronic devices. The 1-hydroxynaphthalene moiety, in particular, is a well-studied fluorescent group. researchgate.netchemicalbook.com Compounds incorporating this structure can be designed as fluorescent probes for detecting specific ions or molecules.

For example, a fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene structure demonstrated high sensitivity and selectivity for sulfite (B76179) and bisulfite ions, with detection limits in the nanomolar range. researchgate.net The detection mechanism often involves a change in the fluorescence signal (either "turn-on" or "turn-off") upon binding of the target analyte. The propanoic acid side chain of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid offers a convenient point of attachment for tailoring the molecule's solubility or for linking it to other functional units, enhancing its utility as a probe component. orientjchem.orgcsic.es Furthermore, the phenomenon of excited-state intramolecular proton transfer (ESIPT) in molecules with a hydroxyl group positioned near a carbonyl or imine group can lead to a large Stokes shift, which is highly desirable for fluorescent probes to minimize self-quenching and background interference. humanjournals.com

Catalysis and Industrial Chemical Processes (non-human)

In the realm of industrial chemistry, hydroxynaphthalene carboxylic acids and their derivatives are recognized not as catalysts themselves, but as valuable intermediates and building blocks for synthesizing high-value chemicals. google.comgoogle.com Their industrial importance stems from their role as monomer units in the production of specialty polymers and as precursors for complex dyes.

Processes have been developed for the industrial-scale synthesis of related compounds like 6-hydroxynaphthalene-1-carboxylic acid and 2-hydroxynaphthalene-6-carboxylic acid. google.comgoogle.com These compounds are key monomers for producing liquid crystal polymers with superior thermal and mechanical properties, which are used in electronics and aerospace components. google.com The synthesis often involves high-temperature and high-pressure reactions, such as the carboxylation of naphthols (the Kolbe-Schmitt reaction). google.com The propanoic acid derivative, this compound, fits within this class of specialty chemicals, where its structure can be leveraged in polymerization reactions or as a starting material for pharmaceuticals and other fine chemicals. orientjchem.orgwikipedia.org

Environmental Chemistry Research

The prevalence of naphthalene-based compounds in pharmaceuticals and industrial products necessitates a thorough understanding of their environmental impact. This compound and its isomers serve as important subjects in these studies.

The environmental fate of many pollutants is determined by their susceptibility to degradation by sunlight (photodegradation) and microorganisms (biodegradation). Research on the drug naproxen (B1676952), which is structurally very similar to the title compound, shows that it undergoes photocatalytic degradation in water. google.com Under UV irradiation, especially in the presence of a photocatalyst like titanium dioxide (TiO₂), naproxen breaks down into several intermediate compounds. One of the key intermediates identified is (S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (an isomer of the title compound), also known as O-desmethylnaproxen. google.comnih.gov

Further irradiation leads to the breakdown of this intermediate into smaller, more polar compounds, eventually leading to mineralization. google.com The degradation process involves steps like decarboxylation (loss of the carboxylic acid group) and oxidation of the naphthalene ring system. google.com Separately, studies on the biodegradation of polyesters containing 3-hydroxypropionate (B73278) units show that the propionate (B1217596) structure is susceptible to enzymatic hydrolysis, suggesting that the side chain of the title compound could also be a point of microbial attack. nih.gov

Table 2: Key Intermediates in the Photocatalytic Degradation of Naproxen

Intermediate Compound Name Abbreviation Role Source
2-(6-hydroxynaphthalen-2-yl) propanoic acid HONPX Primary degradation product google.com
2-(6-methoxynaphthalen-2-yl)ethan-1-one MACN Side chain oxidation product google.com
2-(6-methoxynaphthalen-2-yl)ethan-1-ol MALN Side chain oxidation product google.com

A model compound is a chemical used in research to understand the behavior of a whole class of similar substances in a particular system. Because (S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid is a known major metabolite of the widely used drug naproxen, it is also considered an environmental contaminant. nih.gov Its presence in waterways is directly linked to the use and excretion of the parent drug.

Therefore, it serves as an ideal model compound for environmental fate studies. google.comsigmaaldrich.com By studying its transport, persistence, and degradation in controlled environments like model aquatic ecosystems, scientists can predict the environmental behavior of naproxen metabolites and other related naphthalene-based pharmaceutical pollutants. google.com Such studies help establish quantitative relationships between a molecule's intrinsic properties (like water solubility and partition coefficient) and its biological impact, such as its potential for bioaccumulation and its rate of detoxification in aquatic organisms. google.comsigmaaldrich.com

Conclusion and Future Perspectives

Summary of Current Research Landscape on 3-(1-Hydroxynaphthalen-2-yl)propanoic Acid

Currently, dedicated research focusing exclusively on this compound is limited. The existing body of scientific literature primarily investigates the broader classes of compounds to which it belongs: arylpropanoic acid derivatives and naphthalene-based compounds. Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen (B1674241) and naproxen (B1676952). Research in this area has extensively documented their anti-inflammatory, analgesic, and antipyretic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orgresearchgate.nethumanjournals.com

Naphthalene (B1677914) derivatives, on the other hand, have been shown to possess a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. researchgate.netekb.egwisdomlib.org The naphthalene moiety is recognized as a valuable pharmacophore in drug discovery due to its ability to be structurally modified to interact with various biological targets. researchgate.netekb.eglifechemicals.com

While direct studies on this compound are not abundant, the synthesis and biological evaluation of structurally similar compounds, such as other hydroxynaphthalene derivatives and naphthalenepropanoic acid analogs, have been reported. For instance, various N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have been synthesized and evaluated for their antibacterial and antimycobacterial activities. mdpi.com Additionally, the synthesis of other arylpropanoic acid derivatives continues to be an active area of research, with studies focusing on creating new compounds with enhanced efficacy and reduced side effects. orientjchem.orghumanjournals.com

The current understanding of this compound is therefore largely inferential, based on the known properties of its parent chemical classes.

Identification of Research Gaps and Future Avenues

The limited specific research on this compound presents several significant research gaps that offer promising avenues for future investigation.

Key Research Gaps:

Biological Activity Profile: A comprehensive screening of the biological activities of this compound is lacking. Its potential as an anti-inflammatory, analgesic, antimicrobial, or anticancer agent remains largely unexplored.

Mechanism of Action: Should any significant biological activity be identified, the underlying mechanism of action would need to be elucidated. For example, if it exhibits anti-inflammatory properties, its selectivity for COX-1 versus COX-2 would be a critical area of study.

Synthesis and Characterization: While general synthetic routes for related compounds exist, optimized and scalable synthesis protocols specifically for this compound are not well-documented in publicly available literature.

Structure-Activity Relationship (SAR) Studies: There is a need for systematic studies to understand how modifications to the structure of this compound—such as altering the position of the hydroxyl and propanoic acid groups on the naphthalene ring—affect its biological activity.

Future Research Avenues:

Systematic Biological Screening: A comprehensive screening of this compound against a panel of biological targets is a crucial first step. This should include assays for anti-inflammatory, antimicrobial (antibacterial and antifungal), and cytotoxic (anticancer) activities.

Computational and In Silico Studies: Molecular modeling and docking studies could predict potential biological targets and guide the design of future derivatives with enhanced activity and selectivity. nih.gov

Development of Novel Derivatives: Based on initial findings, the synthesis of a library of derivatives of this compound could be pursued to establish robust structure-activity relationships.

Investigation of Novel Therapeutic Applications: Beyond the expected NSAID-like activity, research could explore less conventional applications, such as its potential as a neuroprotective agent or in the treatment of metabolic diseases, given the broad activities of naphthalene derivatives. researchgate.net

Broader Impact of Research on Naphthalenepropanoic Acid Chemistry and Biology

Focused research on this compound would have a significant impact that extends beyond the compound itself, contributing to the broader fields of naphthalenepropanoic acid chemistry and biology.

Contributions to Medicinal Chemistry:

Expansion of Chemical Space: The synthesis and characterization of this compound and its derivatives would expand the known chemical space of bioactive naphthalene compounds.

Novel Scaffolds for Drug Discovery: This research could establish the 1-hydroxy-2-naphthalenepropanoic acid scaffold as a new privileged structure for the development of therapeutic agents. nih.govmdpi.com The unique positioning of the hydroxyl and propanoic acid groups may lead to novel interactions with biological targets.

Insights into Structure-Activity Relationships: A deeper understanding of how the specific substitution pattern of this molecule influences its biological activity will provide valuable insights for the rational design of other naphthalene-based drugs. humanjournals.com

Impact on Biology and Pharmacology:

Identification of New Therapeutic Targets: The exploration of the biological activities of this compound could lead to the identification of novel cellular pathways or protein targets.

Development of More Selective and Potent Drugs: By understanding the specific properties of this compound, it may be possible to design next-generation naphthalenepropanoic acid-based drugs with improved efficacy and fewer side effects compared to existing medications.

Broader Understanding of Naphthalene Toxicology and Pharmacology: Detailed studies on this compound would contribute to a more comprehensive understanding of the metabolism, pharmacokinetics, and potential toxicity of substituted naphthalenes.

Q & A

What are the optimal synthetic routes for 3-(1-Hydroxynaphthalen-2-yl)propanoic acid in academic research?

Basic
A common approach involves nucleophilic substitution of 3-bromopropanoic acid with 1-hydroxynaphthalen-2-yl derivatives under controlled conditions. For example, reacting 3-bromopropanoic acid with a hydroxynaphthyl thiol or oxygen nucleophile (e.g., sodium salt of 1-hydroxynaphthalen-2-ol) in polar aprotic solvents like DMF, using bases such as K₂CO₃ to drive the reaction . Characterization of intermediates via NMR and mass spectrometry ensures regioselectivity and minimizes byproducts like N-substitution .

Advanced
Optimizing regioselectivity remains challenging due to competing substitution pathways. A modified Fan et al. method (originally for phenols and propiolate esters) can be adapted by using tert-butyl propiolate instead of methyl esters to favor E-isomers in intermediates, followed by acid hydrolysis to yield the target compound . Microwave-assisted synthesis or catalytic systems (e.g., DABCO) may improve yields and reduce reaction times .

How can researchers characterize the purity and structural integrity of this compound?

Basic
Standard techniques include:

  • NMR spectroscopy : Confirm the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm, referencing retention times against known standards .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~216.23 for C₁₃H₁₂O₃) .

Advanced
For stereochemical analysis, X-ray crystallography or circular dichroism (CD) can resolve tautomerism between keto-enol forms influenced by the hydroxynaphthyl group . Computational methods (DFT calculations) predict vibrational spectra and optimize molecular geometry, cross-referenced with experimental IR/Raman data .

What are the known biological activities of structurally related naphthalene-propanoic acid derivatives?

Basic
Derivatives like 3-amino-3-(naphthalen-1-yl)propanoic acid exhibit anti-allergic properties by modulating histamine receptors . Similarly, thioether-linked analogs (e.g., 3-(1-methylimidazol-2-ylthio)propanoic acid) act as mitochondria-targeted antioxidants, enhancing cellular redox balance .

Advanced
The hydroxynaphthyl moiety may confer metal-chelating activity, relevant in enzyme inhibition (e.g., tyrosinase or cyclooxygenase). Structure-activity relationship (SAR) studies suggest that substituents at the naphthalene 1-position enhance binding affinity to hydrophobic enzyme pockets .

What challenges exist in achieving high regioselectivity during the synthesis of this compound?

Advanced
Competing substitution at nitrogen (vs. oxygen/sulfur) in heterocyclic intermediates is a key issue. For example, methimazole reactions with 3-bromopropanoic acid often yield N-substituted byproducts unless conditions are tightly controlled (e.g., low temperature, excess nucleophile) . Solvent polarity and counterion selection (e.g., tetrabutylammonium bromide) can shift selectivity toward S- or O-substitution .

How can computational chemistry aid in predicting the reactivity and stability of derivatives?

Advanced
Molecular docking (AutoDock Vina) predicts interactions with biological targets like G-protein-coupled receptors (GPCRs), guided by the compound’s InChI key and SMILES string . MD simulations assess stability in aqueous vs. lipid membranes, critical for drug delivery optimization .

What strategies resolve contradictions in spectroscopic data for naphthalene-containing propanoic acids?

Advanced
Discrepancies in NMR shifts (e.g., hydroxy proton exchange broadening) are addressed by:

  • Variable-temperature NMR : Suppress exchange effects at low temperatures.
  • Isotopic labeling : Replace labile protons with deuterium to simplify splitting patterns .
    Cross-validation with reference standards (e.g., PubChem’s 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) ensures consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.